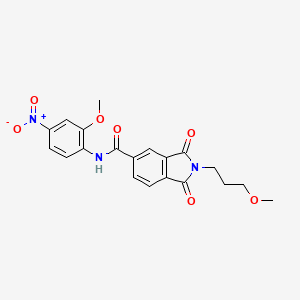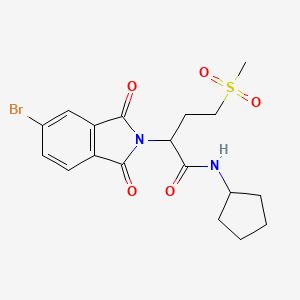![molecular formula C15H19N3O4S B4213767 3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4213767.png)
3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core, a piperazine ring, and a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the preparation of 4-(methylsulfonyl)phenyl derivatives, which are then reacted with piperazine and pyrrolidinedione intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic aromatic substitution
Major Products
The major products formed from these reactions include sulfone derivatives, amines, alcohols, and halogenated aromatic compounds .
Scientific Research Applications
3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The methylsulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfonyl phenyl) indole derivatives
- 2-(4-methylsulfonyl)phenyl-N-phenylimidazo[1,2-a]pyridin-3-amines
- 4-methylsulfonylacetophenone
Uniqueness
3-{4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidinedione core and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(4-methylsulfonylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)12-4-2-11(3-5-12)17-6-8-18(9-7-17)13-10-14(19)16-15(13)20/h2-5,13H,6-10H2,1H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLBZEJMMGXJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4213705.png)
![Ethyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4213711.png)
![(2-chloro-6-fluorobenzyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4213740.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4213747.png)
![2-chloro-N-(6-methylpyridin-2-yl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4213750.png)
![Ethyl 4-[3-(4-chlorophenyl)-3-oxopropyl]piperazine-1-carboxylate;dihydrochloride](/img/structure/B4213755.png)

![N~1~,N~1~-DICYCLOHEXYL-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4213770.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B4213776.png)
![ethyl 1-[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4213777.png)
![2-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4213781.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4213782.png)
![N-[(4-nitrophenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4213787.png)
